molecular formula C6H15NO2 B2706881 4-Amino-1-methoxy-2-methylbutan-2-ol CAS No. 1536278-61-1

4-Amino-1-methoxy-2-methylbutan-2-ol

Cat. No.: B2706881
CAS No.: 1536278-61-1
M. Wt: 133.191
InChI Key: RPQNGLQBPSEJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methoxy-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methyl-1-butanol with methanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols .

Scientific Research Applications

4-Amino-1-methoxy-2-methylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .

Properties

IUPAC Name

4-amino-1-methoxy-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8,3-4-7)5-9-2/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNGLQBPSEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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